

Application Note & Experimental Protocol: 3-chloro-N-hydroxypropanamide

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Compound of Interest

Compound Name: 3-chloro-N-hydroxypropanamide

CAS No.: 59617-25-3

Cat. No.: B1356200

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For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the synthesis, purification, and characterization of **3-chloro-N-hydroxypropanamide**. The protocols are designed to be self-validating, with an emphasis on the rationale behind each step to ensure both reproducibility and safety.

Introduction: The Significance of Hydroxamic Acids

Hydroxamic acids are a class of organic compounds characterized by the functional group $R-C(=O)N(R')OH$. They are potent metal ion chelators, a property that underpins their diverse biological activities. This ability to bind to metal ions, particularly zinc, iron, and nickel, allows them to modulate the activity of various metalloenzymes.^[1] Consequently, hydroxamic acid derivatives are extensively studied and utilized in drug development as inhibitors of enzymes like histone deacetylases (HDACs), matrix metalloproteinases (MMPs), and urease.^{[1][2]} **3-chloro-N-hydroxypropanamide** is a halogenated derivative within this class, offering a reactive site for further chemical modification, making it a valuable intermediate in the synthesis of more complex bioactive molecules.

PART 1: Compound Profile and Safety Mandates

Before commencing any experimental work, it is imperative to be fully acquainted with the chemical properties and potential hazards of the target compound and all reagents involved.

1.1. Chemical Identity

Property	Value	Source
IUPAC Name	3-chloro-N-hydroxypropanamide	N/A
Molecular Formula	C ₃ H ₆ ClNO ₂	[3][4]
Molecular Weight	123.54 g/mol	Calculated
CAS Number	Not directly available; related compounds include 120854-55-9 (2-amino-3-chloro-N-hydroxy-propanamide)	[3]

1.2. Hazard Identification and Safety Precautions

While a specific Safety Data Sheet (SDS) for **3-chloro-N-hydroxypropanamide** is not available, data from closely related compounds, such as 3-chloro-N-hydroxy-2,2-dimethylpropanamide, indicate significant potential hazards.[5] Hydroxylamine, a key reagent, is a known mutagen.[1] Therefore, stringent safety measures are mandatory.

- Toxicity: Assumed to be toxic if swallowed, in contact with skin, or if inhaled.[5]
- Mutagenicity: Suspected of causing genetic defects.[5][6]
- Irritation: Causes skin and serious eye irritation/damage.[6][7]

Mandatory Personal Protective Equipment (PPE):

- Wear a properly fitted laboratory coat, chemical safety goggles, and nitrile gloves at all times.
- All manipulations of solid reagents and the reaction itself should be conducted within a certified chemical fume hood to avoid inhalation of dust or vapors.[5]

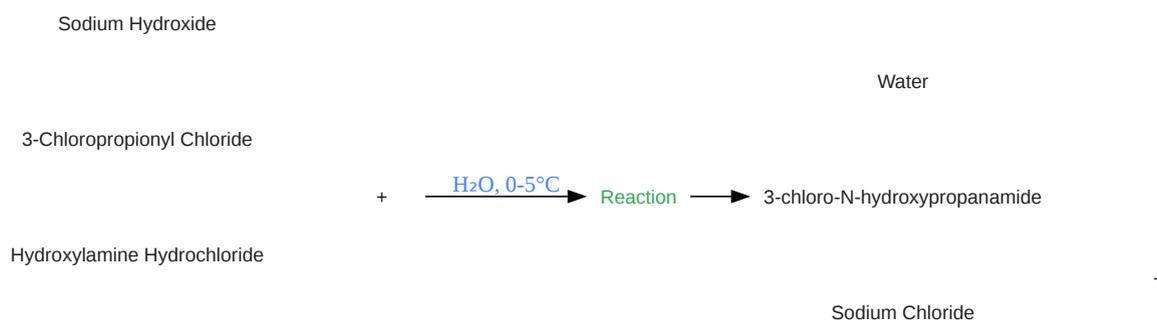
Emergency Procedures:

- Skin Contact: Immediately wash with plenty of soap and water. Remove contaminated clothing and wash it before reuse.[5][6]
- Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[6][7]
- Inhalation: Move the person to fresh air and keep them in a position comfortable for breathing.[5][7]
- Ingestion: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.[5]

PART 2: Synthesis of 3-chloro-N-hydroxypropanamide

The synthesis of hydroxamic acids can be achieved through various methods, including the coupling of hydroxylamine with activated carboxylic acid derivatives like acid chlorides.[1][8] This protocol adapts a well-established procedure for the synthesis of a related compound.[9] The reaction involves the nucleophilic attack of hydroxylamine on 3-chloropropionyl chloride.

2.1. Synthesis Reaction Scheme



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Caption: Synthesis of **3-chloro-N-hydroxypropanamide** from 3-chloropropionyl chloride.

2.2. Materials and Reagents

Reagent	Formula	M.W. (g/mol)	Amount	Moles
Hydroxylamine Hydrochloride	NH ₂ OH·HCl	69.49	28.0 g	0.40
Sodium Hydroxide	NaOH	40.00	16.0 g	0.40
3-Chloropropionyl Chloride	C ₃ H ₄ Cl ₂ O	126.97	25.4 g (20.0 mL)	0.20
Deionized Water	H ₂ O	18.02	100 mL	-
Ethanol	C ₂ H ₅ OH	46.07	As needed	-

2.3. Step-by-Step Synthesis Protocol

- **Preparation of Hydroxylamine Solution:** In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, dissolve 28.0 g (0.40 mol) of hydroxylamine hydrochloride in 60 mL of deionized water.
- **Cooling:** Place the flask in an ice-salt bath and cool the solution to 0°C with stirring.
- **Base Addition:** Prepare a solution of 16.0 g (0.40 mol) of sodium hydroxide in 40 mL of deionized water. Add this solution dropwise to the hydroxylamine solution via the dropping funnel, ensuring the temperature of the reaction mixture is maintained between 0°C and 5°C. [9] This in-situ generation of free hydroxylamine is crucial as it is unstable. The base neutralizes the HCl salt, liberating the nucleophilic NH₂OH.
- **Acyl Chloride Addition:** Once the base addition is complete, add 25.4 g (0.20 mol) of 3-chloropropionyl chloride dropwise over a period of approximately 45 minutes. It is critical to maintain the reaction temperature between -3°C and -5°C during this exothermic addition to prevent side reactions and decomposition.[9]
- **Reaction Progression:** After the addition is complete, maintain the reaction mixture at 5°C for one hour.

- **Warming and Precipitation:** Remove the ice bath and allow the mixture to warm to ambient temperature. Continue stirring for 16 hours.[9] A white solid precipitate of **3-chloro-N-hydroxypropanamide** should form.
- **Isolation of Crude Product:** Collect the white solid precipitate by vacuum filtration using a Büchner funnel. Wash the solid with a small amount of cold deionized water to remove inorganic salts.
- **Drying:** Air-dry the collected solid on the filter paper, then transfer it to a watch glass and dry further in a desiccator.

PART 3: Purification and Characterization

3.1. Purification by Recrystallization

The purity of the crude product can be significantly improved by recrystallization, a technique that separates the product from impurities based on differences in solubility.

- **Solvent Selection:** A mixture of ethanol and water is a suitable solvent system for the recrystallization of many hydroxamic acids.[9]
- **Procedure:** a. Transfer the crude solid to an Erlenmeyer flask. b. Add a minimal amount of hot ethanol to dissolve the solid completely. c. Gradually add hot deionized water until the solution becomes slightly cloudy (the saturation point). d. Add a few more drops of hot ethanol until the solution is clear again. e. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. f. Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol-water mixture, and dry thoroughly.

3.2. Characterization of the Final Product

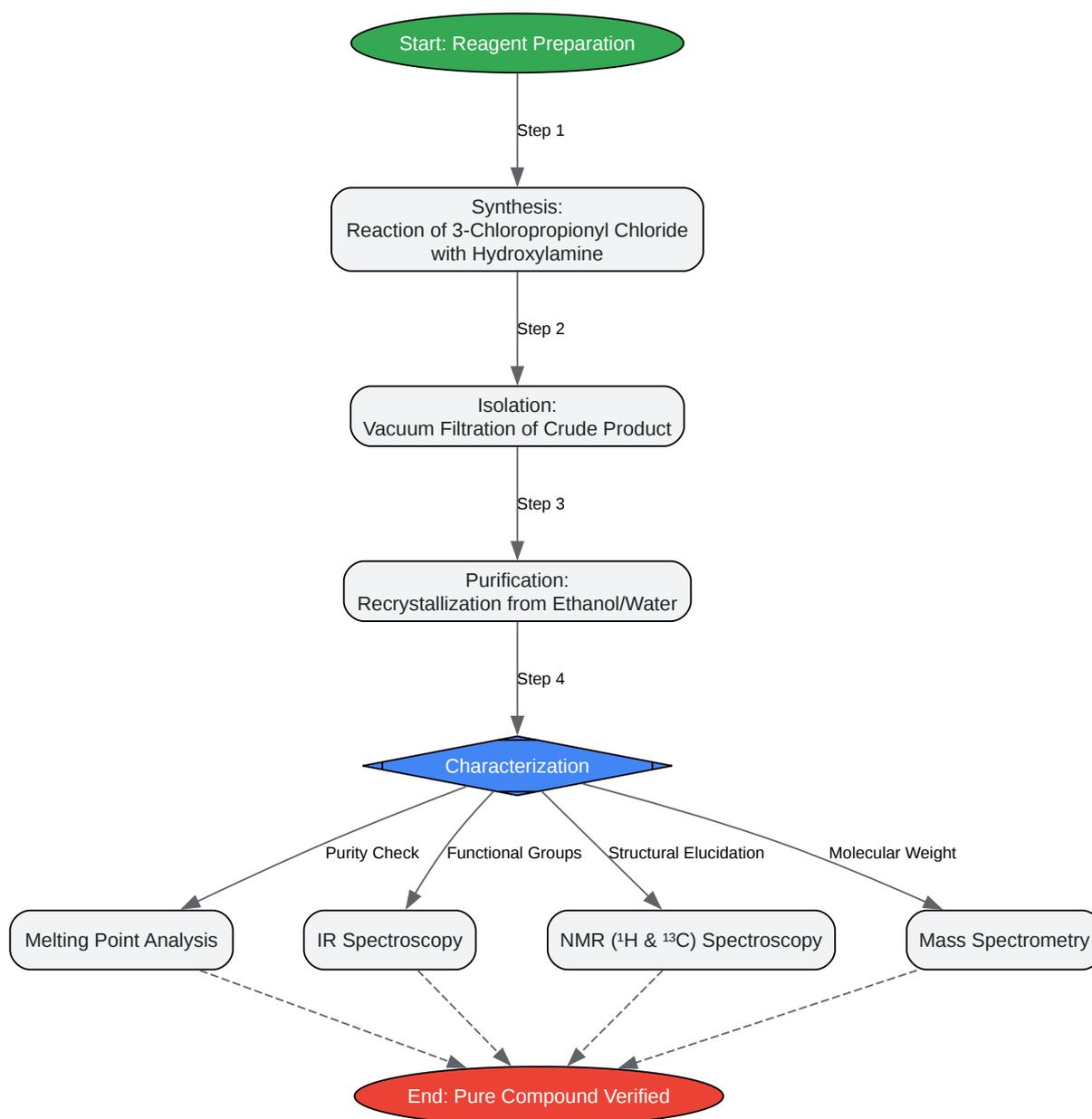
Confirming the identity and purity of the synthesized **3-chloro-N-hydroxypropanamide** is a critical final step.

- **Melting Point:** Determine the melting point of the purified crystals. A sharp melting point range is indicative of high purity. For a related compound, 3-chloro-N-hydroxy-2,2-dimethylpropanamide, the melting point is 148-151°C with decomposition.[9]

- Infrared (IR) Spectroscopy: Acquire an IR spectrum of the product. Look for characteristic absorption bands:
 - $\sim 3200\text{ cm}^{-1}$ (O-H stretch)
 - $\sim 1600\text{ cm}^{-1}$ (C=O stretch, amide I band)
 - $\sim 910\text{ cm}^{-1}$ (N-O stretch)
- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ^1H NMR: Dissolve a sample in a deuterated solvent (e.g., DMSO- d_6). The spectrum should show distinct peaks corresponding to the different proton environments in the molecule. Based on the structure of propanamide, one would expect signals for the CH_2Cl and $\text{CH}_2\text{C=O}$ groups, as well as the NH and OH protons.^[10] The expected splitting pattern would be triplets for the two CH_2 groups due to coupling with each other.
 - ^{13}C NMR: The ^{13}C NMR spectrum should show three distinct signals corresponding to the three carbon atoms in the molecule: the carbonyl carbon, the carbon adjacent to the chlorine, and the carbon adjacent to the carbonyl group.
- Mass Spectrometry (MS): Determine the molecular weight of the compound. The mass spectrum should show a molecular ion peak corresponding to the calculated molecular weight (123.54 g/mol). The isotopic pattern of chlorine (^{35}Cl and ^{37}Cl in a $\sim 3:1$ ratio) should be visible in the molecular ion cluster.

PART 4: Experimental Workflow Overview

The entire process from synthesis to final characterization can be visualized as a sequential workflow.



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Caption: Overall experimental workflow for **3-chloro-N-hydroxypropanamide**.

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